Framycort - 77536-65-3

Framycort

Catalog Number: EVT-1552760
CAS Number: 77536-65-3
Molecular Formula: C46H78N6O19
Molecular Weight: 1019.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Framycort is a pharmaceutical compound that combines two active ingredients: framycetin, an aminoglycoside antibiotic, and hydrocortisone, a corticosteroid. This combination is primarily used for its antibacterial and anti-inflammatory properties in treating various skin conditions and infections. Framycort is commonly formulated as an ointment or cream for topical application, particularly in dermatological settings.

Source

Framycetin is derived from Micromonospora purpurea, a species of bacteria, while hydrocortisone is synthetically produced but mimics the natural steroid hormone produced by the adrenal cortex. The combination leverages the antibacterial effects of framycetin with the anti-inflammatory effects of hydrocortisone to enhance therapeutic outcomes in skin infections.

Classification

Framycort falls under the classification of topical antibiotics and anti-inflammatory agents. It is categorized as a prescription medication and is often utilized in dermatology for conditions such as eczema, dermatitis, and localized infections.

Synthesis Analysis

Methods

The synthesis of framycetin involves fermentation processes utilizing Micromonospora purpurea. This bacterium produces framycetin through its metabolic pathways. The hydrocortisone component is synthesized from cholesterol via several chemical reactions, including oxidation and reduction steps.

Technical Details

  1. Fermentation Process: The production of framycetin typically requires controlled fermentation conditions, including specific temperatures, pH levels, and nutrient availability.
  2. Chemical Synthesis of Hydrocortisone: The synthesis involves multiple steps:
    • Conversion of cholesterol to pregnenolone.
    • Hydroxylation and oxidation reactions to form hydrocortisone.
Molecular Structure Analysis

Structure

Framycetin has a complex molecular structure characterized by its amino sugar components. Its molecular formula is C21H42N4O7C_{21}H_{42}N_4O_7. Hydrocortisone, on the other hand, has the molecular formula C21H30O5C_{21}H_{30}O_5.

Data

  • Framycetin:
    • Molecular Weight: 422.57 g/mol.
    • Structure includes multiple hydroxyl groups and an amino group contributing to its antibacterial activity.
  • Hydrocortisone:
    • Molecular Weight: 362.46 g/mol.
    • Contains a steroid backbone with hydroxyl groups that mediate its anti-inflammatory effects.
Chemical Reactions Analysis

Reactions

Framycort undergoes several chemical reactions that are crucial for its activity:

  1. Antibiotic Activity: Framycetin disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit.
  2. Anti-inflammatory Action: Hydrocortisone reduces inflammation by inhibiting phospholipase A2, leading to decreased production of inflammatory mediators.

Technical Details

  • Common Reagents:
    • For framycetin synthesis: Nutrient media containing glucose, peptone, and yeast extract.
    • For hydrocortisone synthesis: Chemical reagents such as potassium permanganate for oxidation steps.
Mechanism of Action

Process

Framycort acts synergistically due to its dual components:

  • Framycetin Mechanism: It binds irreversibly to bacterial ribosomes, inhibiting protein synthesis which leads to bacterial cell death.
  • Hydrocortisone Mechanism: It modulates immune responses by reducing the activity of immune cells and decreasing the production of pro-inflammatory cytokines.

Data

Studies have shown that the combination enhances therapeutic efficacy against both gram-positive and gram-negative bacteria while simultaneously alleviating inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Framycort is typically presented as a white or off-white cream or ointment.
  • Solubility: Framycetin is soluble in water, while hydrocortisone is more soluble in organic solvents.

Chemical Properties

  • Stability: Both components are stable under normal storage conditions but should be protected from light and moisture.
  • pH Range: The optimal pH for formulation stability is typically between 5.0 to 7.0.
Applications

Scientific Uses

Framycort is used in various clinical applications:

  1. Dermatology: Treatment of inflammatory skin conditions such as eczema, psoriasis, and dermatitis.
  2. Ophthalmology: Used in eye drops for treating conjunctivitis and other ocular infections where inflammation is present.
  3. Otology: Employed in ear drops for treating external ear infections with accompanying inflammation.
Introduction to Framycort: Pharmacological Profile and Historical Context

Definition and Chemical Composition of Framycort

Framycort is a fixed-dose combination pharmaceutical agent comprising two active components:

  • Framycetin sulfate: An aminoglycoside antibiotic derived from Streptomyces fradiae.
  • Hydrocortisone acetate: A synthetic glucocorticoid, the acetate ester of endogenous cortisol.

This dual-agent formulation leverages complementary mechanisms of action: framycetin sulfate provides bactericidal activity against Gram-negative and some Gram-positive pathogens, while hydrocortisone acetate delivers potent anti-inflammatory, anti-edematous, and antipruritic effects [4] [8] [10]. The combination addresses complex inflammatory conditions complicated by bacterial involvement, such as infected dermatoses, hemorrhoids, and ocular surface diseases.

Dual-Agent Formulation: Framycetin Sulfate and Hydrocortisone Acetate

  • Framycetin Sulfate: Chemically designated as O-2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)-O-[O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-β-D-ribofuranosyl-(1→5)]-2-deoxy-D-streptamine sulfate. It is a water-soluble salt of framycetin (neomycin B), a component of the neomycin complex [1] [5].
  • Hydrocortisone Acetate: A C21-esterified derivative of hydrocortisone (cortisol), with the chemical name 11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-acetate. Esterification enhances lipid solubility and local tissue retention [6] [10].

Table 1: Structural and Physicochemical Properties of Framycort Components

ComponentMolecular FormulaMolecular WeightSolubilityPrimary Functional Groups
Framycetin sulfateC₂₃H₄₆N₆O₁₃ · H₂SO₄615.64 g/molHighly water-solubleAmino sugars, glycosidic bonds, sulfate
Hydrocortisone acetateC₂₃H₃₂O₆404.50 g/molLipophilicKetone, hydroxyl, acetyl ester

Structural Characterization of Active Components

  • Framycetin sulfate: Features a 2-deoxystreptamine core linked to neosamine and neobiosamine B rings. The sulfate group enhances stability and aqueous formulation compatibility. Its aminoglycoside structure enables irreversible binding to the bacterial 30S ribosomal subunit, inducing mRNA misreading and protein synthesis inhibition [1] [5].
  • Hydrocortisone acetate: Retains the steroidal cyclopentanoperhydrophenanthrene nucleus with critical modifications: Δ⁴-3-ketone (A-ring), 11β-hydroxyl (C-ring), and 21-acetate ester (side chain). The acetate moiety prolongs dermal/ocular residence time by slowing hydrolysis to active cortisol [6] [10].

Historical Development and Regulatory Approval Trajectory

Origins in Streptomyces-Derived Aminoglycosides

Framycetin’s discovery emerged from mid-20th century antibiotic research targeting Streptomyces metabolites. Isolated from Streptomyces fradiae in 1953, framycetin (initially termed "neomycin B") was identified as the most therapeutically relevant component of the neomycin complex due to its superior antibacterial potency and lower toxicity compared to neomycin C [1] [5]. Early applications focused on topical treatment of skin, eye, and ear infections, leveraging its broad-spectrum activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1] .

Evolution of Combination Therapies in Dermatology and Ophthalmology

The development of Framycort responded to clinical limitations of monotherapies:

  • Antibiotic Limitations: Isolated framycetin use failed to control inflammation-driven symptoms (edema, pruritus) in conditions like infected eczema or hemorrhoids. Additionally, rising aminoglycoside allergy rates (notably to neomycin) necessitated judicious application [5].
  • Corticosteroid Advancements: Hydrocortisone, isolated in the 1930s and synthesized in the 1950s, became the first widely used topical corticosteroid. Its acetate ester, developed in the 1960s, offered enhanced local bioavailability with minimal systemic absorption [6].
  • Synergy Rationale: Combining framycetin and hydrocortisone addressed polyfactorial pathologies—bacterial colonization and inflammatory cascades—simultaneously. This aligned with emerging dermatological principles emphasizing "anti-infection anti-inflammatory" therapy [4] [8] [10].

Table 2: Key Regulatory Milestones for Framycort-Class Formulations

TimeframeDevelopment PhaseClinical AdvanceRepresentative Products
1950–1960Framycetin isolationIdentification of neomycin B (framycetin) from S. fradiaeSoframycin® (standalone framycetin)
1960–1970Early combination prototypesAddition of hydrocortisone to framycetin ointmentsProctosedyl® (Sanofi)
1980–2000Formulation diversificationExpansion into ocular emulsions, nasal spraysSofracort® (eye/ear drops)
2000–PresentRegulatory standardizationHarmonization of quality controls for dual-active productsTeva-Proctosone® (Canada)

Framycort-class products gained international regulatory approvals as prescription-only medicines, initially in Europe (e.g., France’s Proctosedyl®) and later in Canada, Australia, and Asia. Modern iterations adhere to stringent quality specifications for potency, stability, and impurity profiling of both active components [8] [10].

Properties

CAS Number

77536-65-3

Product Name

Framycort

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C46H78N6O19

Molecular Weight

1019.1 g/mol

InChI

InChI=1S/C23H46N6O13.C23H32O6/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h5-23,30-36H,1-4,24-29H2;10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18?,19-,20-,21-,22?,23+;16-,17-,18-,20+,21-,22-,23-/m10/s1

InChI Key

TXLRVPDJPXYDAY-QUOZIDONSA-N

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Synonyms

framycort

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.C1[C@H]([C@@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.